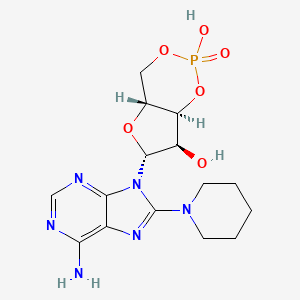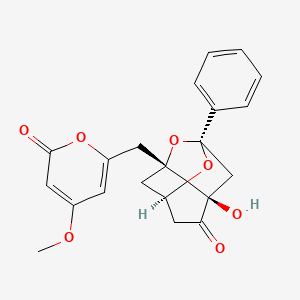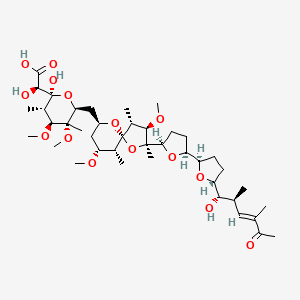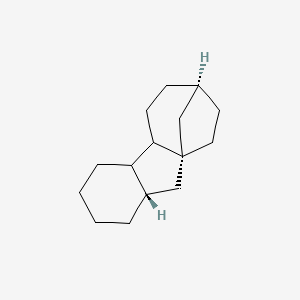
Gibbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibbane is a sesquiterpene and a terpenoid fundamental parent.
Aplicaciones Científicas De Investigación
Phytoremediation and Wastewater Treatment : Lemna gibba, also known as duckweed, has been investigated for its capacity to remove toxic elements from wastewater. In a study by Sasmaz and Öbek (2009), Lemna gibba significantly accumulated toxic elements such as uranium, arsenic, and boron from secondary effluents (Sasmaz & Öbek, 2009). Additionally, research by Osama et al. (2020) utilized Lemna gibba for the phytoremediation of 1,4-dioxane in wastewater, emphasizing the plant's potential in environmental applications (Osama et al., 2020).
Heavy Metal Removal : Studies have also explored the effectiveness of Lemna gibba in removing heavy metals from mixtures, as demonstrated by Demim et al. (2014). They employed the central composite design technique to evaluate the plant's impact on the removal process (Demim et al., 2014).
Biomass Production : Research by Verma and Suthar (2014) focused on using Lemna gibba for sewage wastewater treatment and converting wastewater nutrients into protein and carbohydrate-rich biomass. This suggests the potential for using the plant in synchronized wastewater treatment and biomass harvesting systems (Verma & Suthar, 2014).
Toxicity Studies : Körner et al. (2001) conducted laboratory-scale experiments to measure the effect of different ammonia concentrations and pH values on the growth of Lemna gibba in wastewater, providing insights into the toxicity thresholds for the plant (Körner et al., 2001).
Propiedades
Nombre del producto |
Gibbane |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |
Clave InChI |
BRIUXPNFDNMNPK-APSKQVOWSA-N |
SMILES isomérico |
C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |
SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
SMILES canónico |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



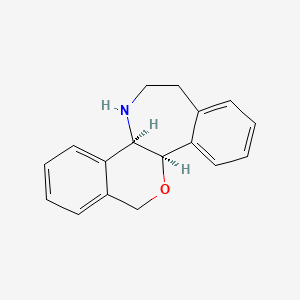
![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)


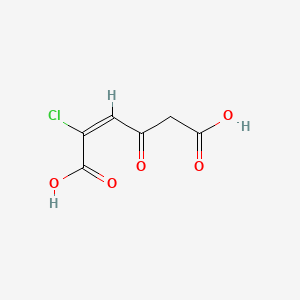
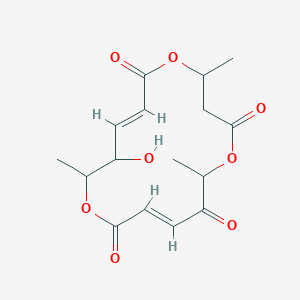
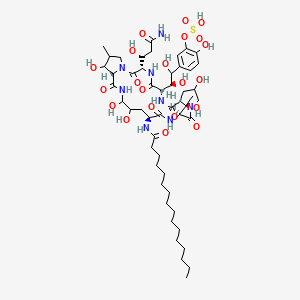

![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)

![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
